4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO5S and a molecular weight of 341.77 g/mol . It is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamide derivatives, such as this compound, are known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph balance in the body .
Mode of Action
The compound likely interacts with its targets through the sulfamoyl group, which can form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of carbonic anhydrase enzymes can lead to a decrease in the concentration of hydrogen ions in cells, affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. For instance, the compound’s solubility and stability can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methoxyaniline.
Sulfonylation: 4-methoxyaniline is sulfonylated using chlorosulfonic acid to form 4-methoxyphenylsulfonamide.
Coupling Reaction: The sulfonamide is then coupled with 4-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methoxyphenyl group.
4-chloro-3-methoxybenzoic acid: Similar structure but lacks the sulfamoyl group.
Uniqueness
4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the methoxyphenyl and sulfamoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZUKKVFQKGWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198138 | |
Record name | 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109029-99-4 | |
Record name | 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109029-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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